molecular formula C12H14N2 B1306537 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 64172-41-4

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1306537
CAS No.: 64172-41-4
M. Wt: 186.25 g/mol
InChI Key: ZZNXMXVBVZSXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Receptor Activity of 8-Methyl-2,3,4,5-Tetrahydro-1H-Pyrido[4,3-b]Indoles

Researchers have synthesized a series of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which demonstrated significant activity against various therapeutic targets such as GPC-receptors, ion channels, and neurotransmitter transporters. Specifically, one compound showed high antagonistic activity against adrenergic α1A, α1B, α1D, and α2A receptors, as well as serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors (Ivachtchenko et al., 2013).

Pharmacological Activities of Tetrahydro-1H-Pyrido[4,3-b]Indoles

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been identified to possess a broad spectrum of pharmacological activities. These include antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and other properties. Some derivatives, such as diazoline and dimebone (antihistamine preparations), and carbidine (a neuroleptic drug), are utilized in medicinal applications. Additionally, certain derivatives exhibit neuroprotective and calcium-antagonist behavior (Ivanov et al., 2001).

Broad Spectrum of Pharmacological Activities

The synthesis and the broad spectrum of pharmacological activities of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been extensively studied, indicating their significant potential in medicinal chemistry. These compounds have been demonstrated to be synthetically accessible and show promise for various therapeutic applications (Ivashchenko et al., 2010).

Properties

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNXMXVBVZSXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390118
Record name 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64172-41-4
Record name 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
Reactant of Route 2
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 3
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 4
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 5
Reactant of Route 5
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 6
Reactant of Route 6
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.